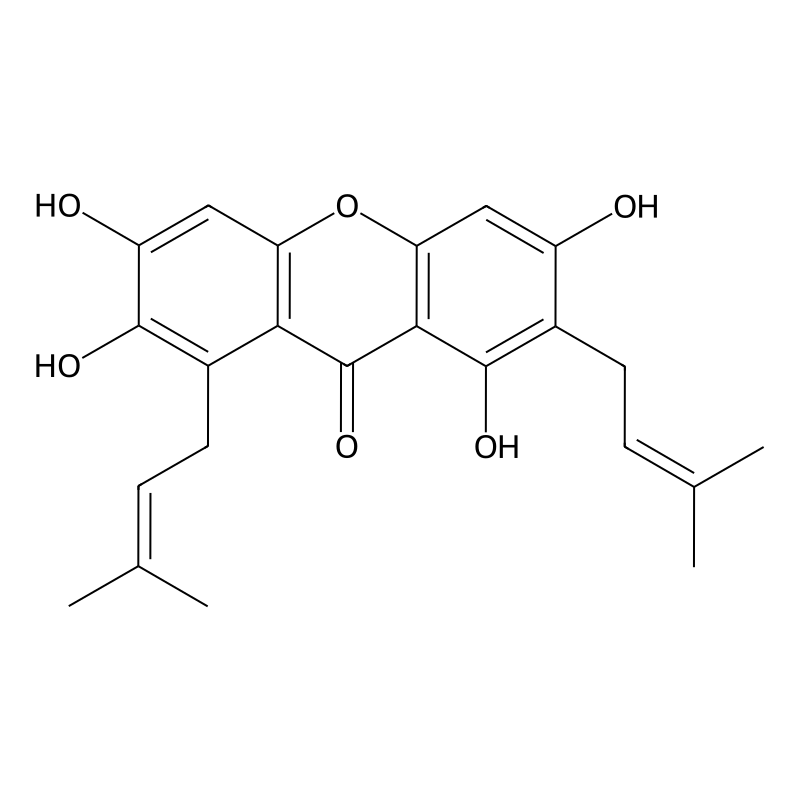

gamma-Mangostin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Gamma-Mangostin is a naturally occurring xanthone derived from the pericarp (rind) of the mangosteen fruit (Garcinia mangostana) []. It has gained significant interest in the scientific community due to its potential health benefits, prompting various research endeavors to explore its applications. Here's a closer look at some key areas of scientific research involving gamma-Mangostin:

Anti-Cancer Properties

Several studies have investigated the potential anti-cancer properties of gamma-Mangostin. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including colon, breast, prostate, and lung cancer cells [, , ]. These studies suggest that gamma-Mangostin may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation []. However, further research is needed to understand the underlying mechanisms and translate these findings into effective cancer therapies.

Anti-Inflammatory and Antioxidant Activity

Gamma-Mangostin possesses anti-inflammatory and antioxidant properties []. Studies have shown that it can reduce the production of inflammatory mediators and alleviate oxidative stress in various cell types []. These properties suggest that gamma-Mangostin might be beneficial in managing chronic inflammatory diseases and conditions associated with oxidative stress.

Other Potential Applications

Research is ongoing to explore other potential applications of gamma-Mangostin. Some studies have investigated its effects on:

- Neurodegenerative diseases: Gamma-Mangostin might have neuroprotective effects and could potentially play a role in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Antimicrobial activity: Gamma-Mangostin may exhibit antibacterial and antifungal properties, suggesting its potential use as an antimicrobial agent.

Gamma-Mangostin is a xanthone compound primarily derived from the pericarp of the mangosteen fruit (Garcinia mangostana). It is recognized for its unique structure, which includes a chromone moiety, contributing to its diverse biological activities. This compound has gained attention due to its potential health benefits, particularly in cancer prevention and treatment, as well as its anti-inflammatory properties .

Gamma-Mangostin exhibits a range of biological activities:

- Anticancer Properties: It has shown significant cytotoxic effects against colorectal adenocarcinoma cells, inducing apoptosis through mechanisms involving reactive oxygen species and cell cycle arrest .

- Anti-inflammatory Effects: The compound demonstrates the ability to inhibit inflammatory pathways, making it a candidate for managing inflammatory diseases .

- Enzyme Inhibition: Gamma-Mangostin has been identified as a selective inhibitor of Sirtuin 2, an enzyme associated with various cellular processes including aging and cancer progression .

The synthesis of gamma-mangostin can be performed through several methods:

- Extraction from Mangosteen: The most common method involves the extraction from the pericarp using organic solvents like ethyl acetate. This process typically includes maceration followed by vacuum liquid chromatography to isolate the compound .

- Chemical Synthesis: A synthetic route involves refluxing mangosteen extracts with dichloroethane, aluminum trichloride, and sodium iodide. Following the reaction, the mixture is neutralized with hydrochloric acid, and gamma-mangostin is obtained through recrystallization .

Gamma-Mangostin has several applications in health and medicine:

- Nutraceuticals: Due to its health-promoting properties, it is used in dietary supplements aimed at cancer prevention and anti-inflammatory treatments.

- Pharmaceuticals: Its role as a potential lead compound for developing new anticancer agents is under investigation.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at reducing oxidative stress on the skin.

Interaction studies have highlighted gamma-mangostin's ability to modulate various biological pathways:

- Cell Signaling Pathways: It triggers immunogenic cell death in acute myeloid leukemia cells by activating cGAS signaling pathways .

- Enzyme Interactions: Studies demonstrate its inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications in metabolic disorders.

Gamma-Mangostin shares structural similarities with other xanthones and flavonoids. Here are some comparable compounds:

| Compound Name | Source | Key Activities |

|---|---|---|

| Alpha-Mangostin | Garcinia mangostana | Anti-inflammatory, anticancer |

| Beta-Mangostin | Garcinia mangostana | Antioxidant, antimicrobial |

| Isoxanthone | Various plants | Antioxidant, anti-inflammatory |

| Flavonoids | Various fruits and plants | Antioxidant, anti-inflammatory |

Uniqueness of Gamma-Mangostin

Gamma-Mangostin is distinct due to its specific structural features that enhance its bioactivity compared to alpha-mangostin and other xanthones. Its selective inhibition of Sirtuin 2 sets it apart from similar compounds that may not exhibit such targeted actions. Additionally, its effectiveness in inducing apoptosis specifically in colorectal cancer cells highlights its potential as a specialized therapeutic agent .

Reactive Oxygen Species Modulation

Gamma-mangostin demonstrates significant effects on cellular reactive oxygen species homeostasis through multiple mechanistic pathways [1] [2]. Research conducted on triple-negative breast cancer cells revealed that gamma-mangostin treatment induces substantial increases in intracellular reactive oxygen species levels within twenty-four hours of exposure [1]. The compound's reactive oxygen species modulatory effects follow a distinct temporal pattern, with initial decreases in reactive oxygen species accumulation observed after four hours of treatment, followed by progressive elevation reaching peak levels at twenty-four hours [1] [3].

The mechanism underlying gamma-mangostin's reactive oxygen species modulation involves direct cellular oxidative stress induction that exceeds tumor cell metabolic capacity [1] [3]. When reactive oxygen species levels surpass the cellular antioxidant defense threshold, gamma-mangostin effectively inhibits cancer cell proliferation and migration, ultimately leading to cell death [3]. Studies utilizing the reactive oxygen species scavenger N-acetylcysteine demonstrated that pre-treatment significantly reduced gamma-mangostin-induced reactive oxygen species production, confirming the compound's direct role in cellular oxidative stress generation [1] [3].

In neuronal protection studies, gamma-mangostin exhibited contrasting reactive oxygen species effects, functioning as an antioxidant agent [4] [5]. The compound effectively reduced glutamate-induced reactive oxygen species production in hippocampal neuronal cells while simultaneously stimulating heme oxygenase-1 protein expression, a critical antioxidant defense marker [4] [5]. This dual reactive oxygen species modulatory capacity suggests tissue-specific and context-dependent mechanisms of action.

| Cell Type | Reactive Oxygen Species Effect | Time Point | Reference |

|---|---|---|---|

| Triple-negative breast cancer cells | Increased production | 24 hours | [1] |

| Hippocampal neuronal cells | Decreased production | 8 hours | [4] |

| Hepatocellular carcinoma cells | Increased production | 24 hours | [6] |

| Colorectal adenocarcinoma cells | Increased production | 24 hours | [7] |

Apoptotic Pathway Activation

Gamma-mangostin induces comprehensive apoptotic responses through coordinated activation of multiple cell death pathways [7] [8] [9]. Morphological analysis reveals characteristic apoptotic features including cellular swelling, nuclear condensation, and apoptotic body formation following gamma-mangostin treatment [7] [6]. Flow cytometric analysis consistently demonstrates significant increases in hypodiploid cell populations, indicating DNA fragmentation and apoptotic progression [7] [6].

The compound's apoptotic mechanisms involve mitochondrial dysfunction characterized by loss of mitochondrial membrane potential and cytochrome c release into the cytosol [8] [9]. Western blot analysis reveals gamma-mangostin-induced upregulation of pro-apoptotic proteins including Bax and p53, coupled with modulation of anti-apoptotic Bcl-2 family members [8] [10]. The apoptotic response demonstrates dose-dependent characteristics, with higher concentrations producing more pronounced cell death responses [7] [8].

Intrinsic Pathway Mechanisms

The intrinsic apoptotic pathway represents a primary mechanism through which gamma-mangostin exerts its cytotoxic effects [8] [9] [4]. Mitochondrial membrane depolarization occurs rapidly following gamma-mangostin exposure, with studies demonstrating approximately eighty-two percent of treated cells exhibiting compromised mitochondrial membrane potential within three hours [8]. This mitochondrial dysfunction triggers cytochrome c release from the intermembrane space into the cytoplasm, initiating the apoptosome formation cascade [8].

Gamma-mangostin treatment results in significant upregulation of pro-apoptotic Bax protein expression, facilitating mitochondrial outer membrane permeabilization [8] [10]. The compound also induces p53 phosphorylation and Bcl-2 modifying factor expression, further promoting intrinsic pathway activation [8]. Caspase-9 activation follows cytochrome c release, leading to downstream executioner caspase-3 cleavage and apoptotic execution [8] [4].

In neuronal cells, gamma-mangostin demonstrates protective effects against intrinsic pathway activation by inhibiting mitogen-activated protein kinase phosphorylation and regulating Bax/Bcl-2 expression ratios [4] [5]. This neuroprotective mechanism involves suppression of p38 and c-Jun N-terminal kinase signaling pathways that typically promote intrinsic apoptosis under oxidative stress conditions [5].

Extrinsic Pathway Mechanisms

Gamma-mangostin activates extrinsic apoptotic pathways through death receptor signaling mechanisms [8]. Research demonstrates upregulation of Fas receptor expression and caspase-8 activation following gamma-mangostin treatment in colorectal cancer cells [8]. The compound induces Bid cleavage to truncated Bid, providing a critical link between extrinsic and intrinsic apoptotic pathways [8].

The extrinsic pathway activation involves gamma-mangostin-mediated enhancement of death receptor sensitivity and downstream signaling cascade initiation [8]. Caspase-8 activation occurs within hours of treatment, leading to direct executioner caspase activation and amplification through truncated Bid-mediated mitochondrial pathway crosstalk [8]. This dual pathway activation significantly enhances the overall apoptotic response compared to single pathway engagement.

Studies in retinal pigment epithelial cells demonstrate gamma-mangostin's ability to prevent extrinsic apoptosis under oxidative stress conditions [11]. The compound reduces cleaved caspase-8 expression while maintaining anti-apoptotic protein levels, suggesting context-dependent extrinsic pathway modulation [11].

Glycogen Synthase Kinase 3 Beta/Beta-Catenin/Cyclin-Dependent Kinase 6 Pathway Interference

Gamma-mangostin demonstrates potent inhibitory effects on the glycogen synthase kinase 3 beta/beta-catenin/cyclin-dependent kinase 6 signaling axis, representing a critical mechanism for cancer stem cell suppression [12] [13]. Bioinformatics analyses reveal significantly elevated glycogen synthase kinase 3 beta/cyclin-dependent kinase 6/beta-catenin messenger ribonucleic acid signatures in colon cancer patients, establishing this pathway as a therapeutically relevant target [12].

The compound effectively downregulates glycogen synthase kinase 3 beta expression in cancer-associated fibroblast-cocultured colorectal cancer cells [12]. This glycogen synthase kinase 3 beta suppression leads to subsequent beta-catenin pathway modulation and cyclin-dependent kinase 6 downregulation [12]. Gamma-mangostin treatment results in reduced beta-catenin nuclear translocation and decreased transcriptional activity of downstream target genes [13].

Molecular docking studies demonstrate gamma-mangostin's direct interaction with transcription factor T-Cell Factor 4 at the beta-catenin binding domain, with binding energy of negative 5.5 kilocalories per mole [13] [14]. This interaction disrupts the beta-catenin/T-Cell Factor 4 transcriptional complex, leading to suppressed expression of Wnt signaling target proteins including cyclin D1 and c-Myc [13] [14]. The compound also reduces stem cell marker expression, including Leucine-rich repeat-containing G-protein coupled receptor 5, Doublecortin Like Kinase 1, and CD44 [13].

| Pathway Component | Effect | Mechanism | Reference |

|---|---|---|---|

| Glycogen Synthase Kinase 3 Beta | Downregulation | Direct expression suppression | [12] |

| Beta-Catenin | Nuclear translocation inhibition | T-Cell Factor 4 binding disruption | [13] |

| Cyclin-Dependent Kinase 6 | Expression reduction | Pathway downstream effect | [12] |

| T-Cell Factor 4 | Binding inhibition | Direct molecular interaction | [13] |

C-X-C Chemokine Receptor Type 4 Expression Modulation

Gamma-mangostin exhibits selective modulatory effects on C-X-C chemokine receptor type 4 expression, particularly in metastatic cancer cell contexts [1] [2]. Research utilizing triple-negative breast cancer cells demonstrates that gamma-mangostin treatment specifically downregulates C-X-C chemokine receptor type 4 messenger ribonucleic acid expression, while alpha-mangostin treatment does not produce similar effects [1] [2]. This selective C-X-C chemokine receptor type 4 suppression correlates directly with gamma-mangostin's anti-migratory activity in cancer cells [1].

The compound's C-X-C chemokine receptor type 4 modulatory effects involve transcriptional-level regulation rather than post-translational modifications [1] [3]. Quantitative real-time polymerase chain reaction analysis reveals significant reduction in C-X-C chemokine receptor type 4 gene expression within twenty-four hours of gamma-mangostin treatment [1] [3]. This downregulation occurs alongside suppression of other migration-associated genes including FERM and Rac Family 1 and Latrophilin 2 [1] [3].

Molecular docking simulations indicate potential direct interaction between gamma-mangostin and C-X-C chemokine receptor type 4 protein structure [1] [3]. The compound demonstrates higher binding affinity to C-X-C chemokine receptor type 4 compared to established small molecule antagonists, suggesting competitive inhibition mechanisms [1] [3]. This direct binding capacity may contribute to both transcriptional suppression and functional receptor inhibition.

The C-X-C chemokine receptor type 4 expression modulation by gamma-mangostin represents a unique mechanism among mangostin derivatives, as comparative studies demonstrate alpha-mangostin lacks similar C-X-C chemokine receptor type 4 suppressive effects [1] [2]. This selectivity suggests specific molecular recognition and binding characteristics unique to gamma-mangostin's chemical structure [1].

MicroRNA Regulatory Effects

Gamma-mangostin demonstrates significant regulatory effects on microRNA expression profiles, influencing multiple cellular processes through epigenetic mechanisms [15] [16] [17]. Comprehensive microRNA polymerase chain reaction array analysis reveals predominantly downregulation of microRNA expression following gamma-mangostin treatment, with fourteen microRNAs showing greater than two-fold reduction [17]. Only two microRNAs, microRNA-146a and microRNA-302c, exhibit upregulation in response to gamma-mangostin exposure [17].

The compound's microRNA modulatory effects extend to inflammation-associated microRNAs, particularly in osteoarthritis progression contexts [16]. Gamma-mangostin treatment significantly increases microRNA-24, microRNA-98-5p, and microRNA-124-3p expression levels that are typically suppressed during inflammatory responses [16]. These microRNAs target critical inflammatory mediators including interleukin-6 and nuclear factor kappa B, contributing to anti-inflammatory therapeutic effects [16].

MicroRNA-18a represents a particularly important target for gamma-mangostin's anticancer effects [17]. The compound significantly reduces microRNA-18a expression in pancreatic cancer cells, potentially affecting autophagy regulation through downstream target genes [17]. Predicted target genes for microRNA-18a include homeobox containing 1, SH3 binding protein 4, and GRB10-interacting GYF protein 1, all associated with autophagy pathway regulation [17].

microRNA-26b-5p Upregulation

Gamma-mangostin specifically upregulates microRNA-26b-5p expression as part of its anticancer mechanism in colorectal cancer cells [12]. Bioinformatics algorithms predict higher microRNA-26b levels associate with significantly improved survival outcomes in colorectal cancer patients [12]. The compound's ability to increase microRNA-26b-5p expression contributes to glycogen synthase kinase 3 beta and cyclin-dependent kinase 6 pathway suppression [12].

Target prediction analyses identify glycogen synthase kinase 3 beta and cyclin-dependent kinase 6 as direct targets of microRNA-26b-5p, establishing a mechanistic link between gamma-mangostin's microRNA regulatory effects and pathway inhibition [12]. The upregulation of microRNA-26b-5p represents a coordinated response that amplifies gamma-mangostin's direct pathway suppression effects [12].

The microRNA-26b-5p upregulation occurs concurrent with reduced cancer stem cell marker expression and decreased tumorsphere formation capacity [12]. This suggests that microRNA-26b-5p functions as a tumor suppressor microRNA whose restoration by gamma-mangostin contributes to stemness suppression [12]. The temporal relationship between microRNA-26b-5p upregulation and downstream pathway changes indicates rapid transcriptional response mechanisms [12].

Nuclear Factor Kappa B Signaling Pathway Interactions

Gamma-mangostin demonstrates potent inhibitory effects on nuclear factor kappa B signaling pathways through multiple mechanistic approaches [18] [19] [20]. The compound directly inhibits inhibitor of kappa B kinase activity with an inhibitory concentration 50 value of approximately ten micromolar, preventing nuclear factor kappa B activation cascade initiation [18]. This direct kinase inhibition represents a proximal intervention point that effectively blocks downstream inflammatory gene transcription [18].

The molecular mechanism involves gamma-mangostin-mediated prevention of inhibitor of kappa B phosphorylation and subsequent degradation [18] [19]. By maintaining inhibitor of kappa B protein stability, gamma-mangostin prevents nuclear factor kappa B nuclear translocation and DNA binding [18] [19]. Luciferase reporter assays confirm reduced nuclear factor kappa B-dependent transcriptional activity following gamma-mangostin treatment [18].

Gamma-mangostin's nuclear factor kappa B inhibitory effects extend to downstream target gene suppression, particularly cyclooxygenase-2 expression [18] [19]. The compound concentration-dependently inhibits lipopolysaccharide-induced cyclooxygenase-2 messenger ribonucleic acid and protein expression without affecting constitutive cyclooxygenase-1 levels [18]. This selectivity suggests specific nuclear factor kappa B-dependent transcriptional targeting rather than general cyclooxygenase inhibition [18].

In inflammatory disease models, gamma-mangostin reduces nuclear factor kappa B-mediated cytokine production including tumor necrosis factor-alpha, interleukin-6, and interferon-gamma [19] [20]. The compound's anti-inflammatory effects involve coordinated suppression of nuclear factor kappa B, signal transducer and activator of transcription 3, and cyclooxygenase-2 expression [19]. This multi-target approach provides comprehensive inflammatory pathway inhibition beyond isolated nuclear factor kappa B suppression [19].

| Nuclear Factor Kappa B Component | Gamma-Mangostin Effect | Inhibitory Concentration 50 | Reference |

|---|---|---|---|

| Inhibitor of Kappa B Kinase | Direct inhibition | ~10 μM | [18] |

| Nuclear translocation | Prevention | Not specified | [18] [19] |

| Cyclooxygenase-2 transcription | Suppression | ~2 μM | [18] |

| Tumor necrosis factor-alpha production | Reduction | Not specified | [19] |

Gamma-mangostin demonstrates concentration-dependent antiproliferative effects across various cancer cell lines, with cytotoxic activity varying significantly based on cancer type and cellular characteristics [1] [2] [3]. The compound exhibits particularly notable efficacy against colorectal adenocarcinoma cells, with half maximal inhibitory concentration values ranging from 7.1 to 68.48 micromolar depending on the specific cell line and experimental conditions [1] [2].

In human colorectal adenocarcinoma cell line DLD-1, gamma-mangostin demonstrated superior antiproliferative activity with an IC50 value of 7.1 micromolar, indicating potent cytotoxic effects at relatively low concentrations [1]. This enhanced efficacy in DLD-1 cells compared to other colorectal cancer cell lines suggests that cellular characteristics, particularly CD133 expression levels, may influence sensitivity to gamma-mangostin treatment [1].

Cytotoxicity Data for Gamma-Mangostin Across Cancer Cell Lines:

| Cell Line | Cancer Type | IC50 (μM) | Treatment Duration | Study Reference |

|---|---|---|---|---|

| HT29 | Colorectal Adenocarcinoma | 68.48 ± 6.73 | 24 hours | PMC6268430 [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 25.0 | 24 hours | PMC11036650 [4] |

| U87 MG | Glioblastoma | 74.14 ± 2.93 | 24 hours | Molecules 2010 [3] |

| GBM 8401 | Glioblastoma | 64.67 ± 2.42 | 24 hours | Molecules 2010 [3] |

| DLD-1 | Colon Cancer | 7.1 | Not specified | Previous study [1] |

The compound exhibits time-dependent cytotoxicity, with increasing antiproliferative effects observed over extended treatment periods. In HT29 cells, gamma-mangostin treatment resulted in cytotoxicity rates of 51.87 percent at 24 hours, increasing to 69.15 percent at 48 hours and 85.38 percent at 72 hours when administered at IC50 concentrations [1].

Colorectal Adenocarcinoma Research

HT29 Cell Line Response Mechanisms

Gamma-mangostin induces comprehensive cellular dysfunction in HT29 colorectal adenocarcinoma cells through multiple coordinated mechanisms. The compound demonstrates concentration-dependent cytotoxic effects, with significant antiproliferative activity beginning at 20 micromolar concentrations and achieving greater than 95 percent cytotoxicity at 100 micromolar concentrations [1] [5].

Concentration-Response Relationship in HT29 Cells:

| Gamma-Mangostin Concentration (μM) | Cytotoxicity (%) | Mechanism of Action |

|---|---|---|

| 10 | 0.00 ± 4.67 | Minimal effect |

| 20 | 13.16 ± 0.14 | Early cytotoxic response |

| 40 | 34.47 ± 3.13 | Moderate cytotoxicity |

| 80 | 80.01 ± 0.57 | Significant cell death |

| 100 | 95.36 ± 3.25 | Near-complete cytotoxicity |

| 200 | 99.90 ± 0.58 | Complete cytotoxicity |

Microscopic analysis revealed characteristic apoptotic morphological changes in gamma-mangostin-treated HT29 cells, including cellular swelling, rounded morphology, and the appearance of apoptotic bodies as confirmed by Giemsa staining [1] [5]. Flow cytometry analysis demonstrated a significant increase in hypodiploid cells (sub-G1 peak) following gamma-mangostin treatment, indicating DNA fragmentation characteristic of apoptotic cell death [1].

Reactive oxygen species production represents a central mechanism in gamma-mangostin-induced cytotoxicity in HT29 cells. The compound stimulates intracellular peroxide production, which was detected through DCFDA assay and confirmed by catalase inhibition studies [1]. This oxidative stress contributes to mitochondrial dysfunction, as evidenced by decreased DiOC6(3) fluorescence intensity, indicating loss of mitochondrial membrane potential [1].

Impact on Cancer Stem Cell Pathways

Gamma-mangostin demonstrates significant anti-cancer stem cell activity through targeted disruption of key stemness pathways. Research indicates that the compound effectively suppresses colon carcinogenesis and stemness by downregulating the GSK3β/β-catenin/CDK6 cancer stem pathway [2] [6].

The compound targets cancer stem cell characteristics through modulation of the glycogen synthase kinase-3 beta signaling cascade. Gamma-mangostin treatment resulted in downregulation of GSK3β-associated signaling pathways, which are critically involved in cancer stem cell maintenance and self-renewal capabilities [2]. This mechanism is particularly relevant for colorectal cancer, where cancer stem cells contribute significantly to tumor recurrence and treatment resistance.

Molecular docking studies have identified gamma-mangostin as having superior binding affinity to key cancer stem cell regulatory proteins compared to conventional therapeutic agents. The compound demonstrated better binding characteristics to INFG/STAT1/NOTCH3 complexes than celecoxib, suggesting enhanced therapeutic potential for targeting cancer stem cell populations [7] [6].

Overcoming Cancer-Associated Fibroblast-Induced Drug Resistance

Gamma-mangostin exhibits remarkable ability to overcome cancer-associated fibroblast-induced drug resistance, representing a significant advance in addressing one of the primary challenges in colorectal cancer treatment. Research demonstrates that the compound effectively counters cancer-associated fibroblast-mediated resistance to 5-fluorouracil, a standard chemotherapeutic agent for colorectal cancer [2] [6].

The compound disrupts cancer-associated fibroblast signaling through multiple mechanisms. Cancer-associated fibroblasts typically enhance cancer cell survival and drug resistance through secretion of growth factors, cytokines, and extracellular matrix components that create a protective tumor microenvironment [8]. Gamma-mangostin treatment significantly reduced cancer-associated fibroblast generation and improved drug sensitivity in doxorubicin-resistant triple-negative breast cancer models, suggesting broad applicability across cancer types [6].

Mechanistic studies reveal that gamma-mangostin targets the INFG/STAT1/NOTCH3 signaling axis, which serves as a molecular link between cancer stem cells and cancer-associated fibroblasts. Downregulation of STAT1 significantly reduced tumorigenic properties and cancer-associated fibroblast-transforming potential in cancer cell lines [6]. This dual targeting approach represents a novel therapeutic strategy for overcoming the complex interactions between cancer cells and their supportive stromal environment.

Triple-Negative Breast Cancer Research

MDA-MB-231 Cell Migration Inhibition

Gamma-mangostin demonstrates potent anti-migratory effects against MDA-MB-231 triple-negative breast cancer cells, with significant inhibition of cell migration observed within 24 hours of treatment [4] [9]. The compound exhibits an IC50 value of 25 micromolar for cytotoxicity, while effective migration inhibition occurs at lower concentrations of 10 micromolar, suggesting specific anti-migratory mechanisms independent of general cytotoxicity [4].

Gene expression analysis reveals that gamma-mangostin treatment results in significant downregulation of key migration-associated genes, including CXCR4, Farp, and LPHN2 [4] [10]. This gene expression profile is unique to gamma-mangostin, as comparative studies with alpha-mangostin showed that the alpha form did not produce similar gene expression changes, despite both compounds demonstrating anti-migratory effects [4].

The CXCR4 receptor pathway represents a primary target for gamma-mangostin's anti-migratory activity. CXCR4 is highly expressed in metastatic triple-negative breast cancer cells and plays a crucial role in maintaining reactive oxygen species levels and facilitating cell migration [4]. Molecular docking simulations confirm high-affinity binding between gamma-mangostin and CXCR4, supporting the compound's potential as a targeted therapeutic agent for metastatic breast cancer [4] [10].

Metastasis Prevention Mechanisms

Gamma-mangostin employs multiple complementary mechanisms to prevent metastasis in triple-negative breast cancer. The compound's anti-metastatic effects are mediated through reactive oxygen species modulation, gene expression regulation, and direct interference with cellular migration machinery [4] [11].

Reactive oxygen species elevation represents a key mechanism in gamma-mangostin's anti-metastatic activity. The compound increases cellular ROS levels in MDA-MB-231 cells, creating an oxidative environment that inhibits cancer cell migration and proliferation [4] [10]. This ROS elevation is sustained over 24 hours, with peak effects observed at extended treatment periods, suggesting a therapeutic window for sustained anti-metastatic effects.

The compound targets epithelial-to-mesenchymal transition pathways, which are critical for cancer cell invasion and metastasis. Research indicates that gamma-mangostin treatment results in modulation of key transcription factors and signaling pathways involved in epithelial-to-mesenchymal transition, effectively preventing the cellular changes necessary for metastatic spread [11] [6].

Clinical relevance of gamma-mangostin's anti-metastatic effects is supported by in vivo studies demonstrating significant tumor growth delay and reduced cancer-associated fibroblast generation in doxorubicin-resistant triple-negative breast cancer models [6]. These findings suggest potential for clinical translation as an adjuvant therapy for preventing metastatic progression in triple-negative breast cancer patients.

Natural Killer Cell Enhancement Activity

While specific research on gamma-mangostin's direct effects on natural killer cell enhancement is limited in the available literature, studies on mangosteen extracts containing gamma-mangostin demonstrate significant immunomodulatory effects [12]. Research indicates that mangosteen pericarp extracts, which contain predominantly alpha-mangostin and gamma-mangostin, exhibited enhancement of natural killer cell activity in mouse models [12].

The immunomodulatory properties of xanthone compounds, including gamma-mangostin, are associated with their ability to modulate inflammatory pathways and enhance immune system function [13]. These compounds have been shown to influence cytokine production and immune cell activation, suggesting potential for natural killer cell enhancement through indirect mechanisms involving immune system modulation.

Mechanistic considerations for natural killer cell enhancement may involve gamma-mangostin's antioxidant properties and its ability to modulate cellular stress responses. The compound's capacity to influence reactive oxygen species levels and cellular signaling pathways could contribute to enhanced natural killer cell function through improved cellular energy metabolism and reduced oxidative stress in immune cells [1] [14].

Comparative Anticancer Efficacy Analysis with Other Xanthones

Gamma-mangostin demonstrates distinct anticancer profiles compared to other xanthone compounds, with variations in potency and selectivity across different cancer cell lines. Comparative studies reveal that anticancer efficacy among xanthone compounds depends on structural differences, particularly the number and position of hydroxyl groups and prenyl side chains [13] [15].

Comparative Efficacy Analysis:

| Xanthone Compound | MDA-MB-231 IC50 (μM) | MCF-7 IC50 (μM) | Structural Characteristics | Activity Profile |

|---|---|---|---|---|

| Gamma-mangostin | 25.0 | Not specified | Tetrahydroxy xanthone | Moderate to high activity |

| Alpha-mangostin | 20.0 | 81.9 | Trihydroxy xanthone | Variable activity |

| Beta-mangostin | Not specified | 18.04 | Trihydroxy-methoxy xanthone | Consistently high activity |

Structure-activity relationships indicate that gamma-mangostin's anticancer activity is influenced by its tetrahydroxy substitution pattern, which contributes to its antioxidant properties and cellular uptake characteristics [13] [15]. The compound's prenyl side chains enhance lipophilicity and cellular membrane penetration, facilitating intracellular accumulation and target engagement.

Mechanism specificity differentiates gamma-mangostin from other xanthones. While alpha-mangostin and beta-mangostin demonstrate broad-spectrum anticancer effects, gamma-mangostin exhibits unique selectivity for certain molecular targets, particularly in colorectal cancer and triple-negative breast cancer cells [4] [1]. This selectivity suggests potential for targeted therapeutic applications with reduced off-target effects.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant